Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate CAS number
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate CAS number
An In-depth Technical Guide to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate, a pivotal intermediate in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's properties, synthesis, applications, and safety protocols, grounding all information in established scientific data.
Core Compound Identification and Significance
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate is a complex organic molecule primarily recognized for its role as a key building block in the synthesis of high-value active pharmaceutical ingredients (APIs).[1][2] Its structure, which combines a 7-azaindole (pyrrolo[2,3-b]pyridine) core with a fluorinated benzoate moiety via an ether linkage, is critical for its utility in constructing complex therapeutic agents.[1]
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
Its principal significance lies in its function as a crucial intermediate for the synthesis of Venetoclax (ABT-199).[2][4] Venetoclax is a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, a class of drugs instrumental in treating certain cancers like chronic lymphocytic leukemia.[2][4] The structural framework of this intermediate provides the necessary scaffold for elaborating the final, pharmacologically active Venetoclax molecule.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and research. The key characteristics of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1235865-75-4 | [1][3] |
| Molecular Formula | C₁₅H₁₁FN₂O₃ | [1][2][5][6] |
| Molecular Weight | 286.26 g/mol | [2][5][6][7] |
| IUPAC Name | Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | [6][7] |
| Synonyms | Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate, Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate | [1][7] |
| Appearance | White to yellow powder/crystal; Off-white solid | [4] |
| Purity | >98.0% (HPLC) | |
| Melting Point | 129.0 to 133.0 °C | |
| Topological Polar Surface Area (TPSA) | 64.21 Ų | [5] |
| logP (XLogP3) | 2.8 | [7] |
| Hydrogen Bond Donors | 1 | [5][7] |
| Hydrogen Bond Acceptors | 5 | [5][7] |
| Rotatable Bonds | 4 | [5][7] |
Synthesis and Purification Protocol
The synthesis of this intermediate is a critical process, typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The following protocol is based on established procedures.[4]
Reaction Principle
The core of the synthesis involves the reaction between 5-hydroxy-7-azaindole and methyl 2,4-difluorobenzoate.[4] The hydroxyl group of the azaindole acts as a nucleophile, displacing the fluorine atom at the C2 position of the benzoate ring. This position is activated towards nucleophilic attack by the electron-withdrawing methyl ester group. A non-nucleophilic base, such as potassium phosphate, is essential to deprotonate the hydroxyl group, thereby increasing its nucleophilicity and facilitating the reaction.
Experimental Workflow Diagram
Caption: Synthesis workflow for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate.
Step-by-Step Methodology
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Vessel Charging: To a suitable three-necked flask equipped with a condenser and stirrer, add 5-hydroxy-7-azaindole (1.0 eq), potassium phosphate (1.5 eq), and diethylene glycol dimethyl ether.[4]
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Expertise Note: Diethylene glycol dimethyl ether is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at the required elevated temperature (110°C) to overcome the activation energy of the SₙAr reaction. Potassium phosphate is a sufficiently strong, non-nucleophilic base to deprotonate the phenol without competing in the substitution reaction.
-
-
Reagent Addition: Add methyl 2,4-difluorobenzoate (1.1 eq) to the mixture.[4]
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Reaction: Heat the reaction mixture to 110°C and maintain for approximately 24 hours.[4] The reaction progress should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the 5-hydroxy-7-azaindole starting material.[4]
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Initial Workup: After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the solvent.[4]
-
Extraction: To the resulting residue, add ethyl acetate and water. Stir vigorously to partition the product into the organic layer and inorganic salts into the aqueous layer. Separate the organic phase.[4]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to dryness to yield the crude product.[4]
-
Purification (Recrystallization): Heat the crude product to reflux in ethyl acetate. Once dissolved, slowly add petroleum ether as an anti-solvent. Stir the mixture, then allow it to cool slowly to room temperature (25°C).[4]
-
Trustworthiness Note: This controlled recrystallization process is a self-validating purification step. The desired product is less soluble in the mixed solvent system at lower temperatures than the impurities, allowing it to selectively crystallize out, resulting in a high-purity final product (typically >98%).[4]
-
-
Final Isolation: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry to obtain the final product as a pale white or off-white solid.[4]
Applications in Drug Development
The primary and most well-documented application of this compound is as a direct precursor to Venetoclax, a targeted anti-cancer therapeutic.[2][4] The molecule's structure is not arbitrary; each component plays a role in the final API's function.
-
7-Azaindole Core: Forms a key part of the scaffold that orients other functional groups for optimal binding to the BCL-2 protein.
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Fluorobenzoate Moiety: The fluorine atom can enhance metabolic stability and improve pharmacokinetic properties such as cell permeability and binding affinity.[1] The methyl ester serves as a handle for subsequent chemical transformations to build the rest of the Venetoclax structure.
Role in Venetoclax Synthesis Pathway
Caption: Role of the intermediate in the synthesis of Venetoclax and its biological target.
Safety and Handling Information
As a laboratory chemical, Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate must be handled with appropriate precautions. The following information is derived from Globally Harmonized System (GHS) classifications.
Hazard Statements (H-Statements)
Precautionary Statements (P-Statements)
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Storage Recommendations
-
Storage Temperature: Store at 0-8°C or in a refrigerator.[4][9]
-
Shipping Conditions: Typically shipped under ambient conditions.[9]
References
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Chemical Label: methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate. ECHA.[Link]
-
Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. PubChem, National Center for Biotechnology Information.[Link]
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Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate (CAS No. 1235865-75-4). Apicule.[Link]
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Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate. PharmaCompass.com.[Link]
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Methyl 4-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-2-fluorobenzoate. Pharmaffiliates.[Link]
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CAS No: 1235865-75-4 | Product Name : Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. Pharmaffiliates.[Link]
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